molecular formula C13H20N6O2S B2392809 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1210778-53-2

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2392809
CAS No.: 1210778-53-2
M. Wt: 324.4
InChI Key: WHOOSKCMZBFBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperidine substituent at position 4, and a methanesulfonamide group attached via an ethyl chain at position 1. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-22(20,21)17-5-8-19-13-11(9-16-19)12(14-10-15-13)18-6-3-2-4-7-18/h9-10,17H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOOSKCMZBFBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route is the condensation of 4-(piperidin-1-yl)pyrazolo[3,4-d]pyrimidine with an appropriate sulfonylating agent under basic conditions to form the desired sulfonamide derivative.

Key reaction steps often include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.

  • Functionalization of the core with the piperidine ring through nucleophilic substitution.

  • Introduction of the methanesulfonamide group via sulfonylation.

Industrial Production Methods While detailed industrial production methods are often proprietary, they generally scale up laboratory synthesis protocols. The focus is on optimizing reaction yields, ensuring reproducibility, and minimizing by-products through precise control of reaction parameters like temperature, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide undergoes several chemical reactions including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or organic peroxides under acidic or basic conditions.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or under thermal conditions.

Major Products The major products vary depending on the nature of the starting materials and reaction conditions, often resulting in derivatives with modified functional groups that maintain the core structure of the compound.

Scientific Research Applications

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide finds applications in several scientific disciplines:

  • Chemistry: As a versatile intermediate for synthesizing complex molecules.

  • Biology: In cell signaling studies due to its potential interaction with biological targets.

  • Medicine: As a candidate for drug development, particularly in targeting kinase enzymes.

  • Industry: In the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. Key pathways involve inhibition or activation of enzymatic activities, particularly those related to kinases. Its structural components allow it to fit into active sites of target enzymes, altering their function and thus modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Melting Point Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Piperidin-1-yl, 1-(2-methanesulfonamidoethyl) Not reported Not reported Methanesulfonamide on ethyl chain; piperidine at C4
Example 56 () Pyrazolo[3,4-d]pyrimidine 4-Amino, 1-(chromen-2-yl-ethyl), 3-(4-methanesulfonamidomethylphenyl) 603.0 (M+1) 252–255°C Chromene and phenylboronic acid substituents; higher molecular weight
SJF690 () Pyrazolo[3,4-d]pyrimidine 4-Phenoxyphenyl, piperidin-1-yl linked to PROTAC scaffold Not reported Not reported Designed for BTK degradation; complex PROTAC architecture
2u, 2v, 2w, 2x () Pyrazolo[3,4-d]pyrimidine C4: Thio-linked benzo[d]thiazole/oxazole; C1: Ethyl with varied functional groups 452–850 (estimated) Not reported Thioether linkages; high synthetic yields (39–92%); diverse solubility profiles
EP 1 808 168 B1 Compound () Pyrazolo[3,4-d]pyrimidin-4-yloxy Piperidin-1-yl linked to pyridinyl-acetic acid; methanesulfonylphenyl at C1 Not reported Not reported Ether linkage at C4; carboxylic acid group for enhanced solubility

Key Observations

Substituent Impact on Bioactivity: The target compound’s piperidine and methanesulfonamide groups may enhance kinase binding affinity, as seen in analogs like SJF690 (), where piperidine is critical for BTK engagement .

Synthetic Accessibility :

  • Compounds in achieved yields up to 92% (e.g., 2w), attributed to optimized Suzuki-Miyaura couplings and thioether formations . The target compound’s synthesis may face challenges due to the ethyl-methanesulfonamide linkage, requiring precise alkylation steps.

Solubility and Stability :

  • The methanesulfonamide group in the target compound likely improves aqueous solubility compared to ’s carboxylic acid derivative, which may ionize at physiological pH .
  • Thioether-linked compounds () show variable solubility depending on substituents, with 2v incorporating a biotin-like moiety for targeted delivery .

Biological Activity

N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's structural characteristics, biological activities, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structure includes:

  • Piperidine ring : This moiety contributes to the compound's pharmacological properties.
  • Methanesulfonamide group : Known for enhancing solubility and bioavailability.

The IUPAC name of the compound is this compound, indicating its complex structure that allows for multiple interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively, suggesting a potential application in cancer therapy .
  • Cellular Proliferation Inhibition : These compounds have demonstrated excellent in-vitro inhibition of cellular proliferation in various human tumor cell lines such as HeLa and HCT116 .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases involved in cancer progression:

  • p70S6 Kinase Inhibition : It has shown effectiveness in inhibiting p70S6 kinase pathways critical for tumor growth .
  • Akt Pathway Modulation : The compound also impacts the Akt signaling pathway, which is vital in various cellular processes including metabolism and cell survival .

The biological activity of this compound primarily involves:

  • Targeting Kinases : The compound interacts with specific kinases, inhibiting their activity and thereby modulating downstream signaling pathways associated with cell growth and survival.
  • Inducing Apoptosis : By inhibiting critical pathways, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth.

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The results indicated that several compounds exhibited potent inhibitory effects on cancer cell lines with low micromolar IC50 values .

Study 2: Kinase Selectivity

Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the selectivity profiles of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. The findings revealed that certain derivatives displayed remarkable selectivity toward CDK2 over CDK9, emphasizing their potential as targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is provided below:

Compound NameBiological ActivityIC50 (µM)Selectivity
Compound ACDK2 Inhibitor0.36High
Compound BCDK9 Inhibitor1.8Moderate
Compound Cp70S6 Kinase Inhibitor0.5High

Q & A

Q. Critical Reaction Conditions :

  • Temperature : 80–100°C for cyclization steps.
  • Catalysts : Pd(PPh₃)₄ for coupling reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in substitution steps .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationHCl/EtOH, 80°C, 12h65–70
Piperidine CouplingK₂CO₃, DMF, 100°C50–55
Sulfonamide AttachmentDCM, RT, 24h75–80

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing the structural purity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, pyrazolo pyrimidine aromatic protons at δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 390.2) and detects impurities <0.5% .
  • Melting Point Analysis : Sharp melting points (e.g., 215–217°C) indicate crystallinity .

Q. Best Practices :

  • Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH groups).
  • Combine reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Advanced: How can researchers resolve discrepancies in reported biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase inhibition assays) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., piperidine vs. pyrrolidine analogs) to isolate activity drivers .

Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Table 2: Reported Biological Activities

StudyTargetIC₅₀ (nM)Key Structural FeatureReference
AKinase X12 ± 3Piperidine substituent
BKinase Y250 ± 50Methanesulfonamide group

Resolution Example : The lower IC₅₀ in Study A may arise from optimized piperidine positioning, validated via molecular docking .

Advanced: What strategies are recommended for designing derivatives to enhance target selectivity in neurological disorders?

Methodological Answer:

Substituent Modification :

  • Replace piperidine with constrained analogs (e.g., azepane) to improve blood-brain barrier (BBB) penetration .
  • Introduce fluorinated groups to enhance metabolic stability .

Computational Modeling :

  • Use molecular dynamics (MD) simulations to predict binding poses in CNS targets (e.g., 5-HT₆ receptors) .

Prodrug Approaches :

  • Mask the sulfonamide as a tert-butyl carbamate for improved bioavailability .

Q. Table 3: Derivative Design Case Study

ModificationEffect on SelectivityReference
Piperidine → Azepane2-fold increase in 5-HT₆ binding
Fluorination at C6Reduced off-target kinase activity

Advanced: How should researchers address thermal instability observed during synthesis or storage?

Methodological Answer:
Thermal degradation (>100°C) is linked to sulfonamide group sensitivity. Mitigation strategies:

Low-Temperature Storage : Store at 2–8°C under argon .

Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and identify byproducts using LC-MS .

Key Finding : Degradation products include hydrolyzed pyrazolo-pyrimidine cores, preventable by avoiding aqueous solvents during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.